tert-Butyl 2-(2-oxocyclopentyl)azepane-1-carboxylate tert-Butyl 2-(2-oxocyclopentyl)azepane-1-carboxylate
Brand Name: Vulcanchem
CAS No.:
VCID: VC15915098
InChI: InChI=1S/C16H27NO3/c1-16(2,3)20-15(19)17-11-6-4-5-9-13(17)12-8-7-10-14(12)18/h12-13H,4-11H2,1-3H3
SMILES:
Molecular Formula: C16H27NO3
Molecular Weight: 281.39 g/mol

tert-Butyl 2-(2-oxocyclopentyl)azepane-1-carboxylate

CAS No.:

Cat. No.: VC15915098

Molecular Formula: C16H27NO3

Molecular Weight: 281.39 g/mol

* For research use only. Not for human or veterinary use.

tert-Butyl 2-(2-oxocyclopentyl)azepane-1-carboxylate -

Specification

Molecular Formula C16H27NO3
Molecular Weight 281.39 g/mol
IUPAC Name tert-butyl 2-(2-oxocyclopentyl)azepane-1-carboxylate
Standard InChI InChI=1S/C16H27NO3/c1-16(2,3)20-15(19)17-11-6-4-5-9-13(17)12-8-7-10-14(12)18/h12-13H,4-11H2,1-3H3
Standard InChI Key BSNQLZMGLCTBIL-UHFFFAOYSA-N
Canonical SMILES CC(C)(C)OC(=O)N1CCCCCC1C2CCCC2=O

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s structure features an azepane ring (a seven-membered saturated nitrogen heterocycle) substituted at the 2-position with a 2-oxocyclopentyl group. The nitrogen atom is further protected by a Boc group, enhancing stability during synthetic manipulations. Key structural identifiers include:

  • IUPAC Name: tert-butyl 2-(2-oxocyclopentyl)azepane-1-carboxylate

  • Canonical SMILES: CC(C)(C)OC(=O)N1CCCCCC1C2CCCC2=O\text{CC(C)(C)OC(=O)N1CCCCCC1C2CCCC2=O}

  • InChIKey: BSNQLZMGLCTBIL-UHFFFAOYSA-N\text{BSNQLZMGLCTBIL-UHFFFAOYSA-N}

PropertyValue (Analogous Compounds)Source
Boiling Point110–115°C (1.0 Torr)
Molecular Weight281.39 g/mol
SolubilityLikely soluble in DCM, THF

The Boc group’s steric bulk and electron-withdrawing nature influence solubility and reactivity, making the compound amenable to polar aprotic solvents .

Synthesis and Reaction Pathways

Multi-Step Synthesis

The synthesis typically involves three stages (Figure 1):

  • Azepane Ring Formation: Cyclization of linear precursors via ring-closing metathesis (RCM) using Grubbs catalysts .

  • Cyclopentanone Attachment: Michael addition or alkylation strategies to introduce the 2-oxocyclopentyl group.

  • Boc Protection: Reaction with di-tert-butyl dicarbonate to install the Boc group at the azepane nitrogen.

A representative protocol involves:

  • Reactants: tert-butyl di(but-3-en-1-yl)carbamate (1.00 g, 4.44 mmol)

  • Catalyst: Grubbs 1st generation (238 mg, 0.289 mmol)

  • Conditions: Reflux in dichloromethane (DCM) at 45°C for 2 hours .

  • Yield: 90% after column chromatography .

Key Reactions

  • Epoxidation: Treatment with m-chloroperbenzoic acid (mCPBA) in DCM at -60°C to 20°C introduces epoxide functionalities .

  • Deprotection: Acidic conditions (e.g., trifluoroacetic acid) remove the Boc group, yielding free amines for further functionalization.

Applications in Pharmaceutical and Materials Science

Drug Intermediate

The compound’s rigid bicyclic framework makes it a valuable scaffold in fragment-based drug discovery (FBLD). Potential applications include:

  • Kinase Inhibitors: Analogous azepanes are explored as tropomyosin receptor kinase (TRK) inhibitors .

  • Central Nervous System (CNS) Agents: The Boc group enhances blood-brain barrier permeability.

Materials Science

The tert-butyl group imparts thermal stability, suggesting utility in:

  • Polymer Additives: Enhancing rigidity in polyamides.

  • Coordination Chemistry: As ligands for transition metal catalysts.

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